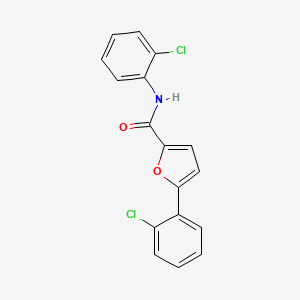
N,N,N-Trimethyl-2,3-bis(palmitoyloxy)propan-1-aminium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,N-Trimethyl-2,3-bis(palmitoyloxy)propan-1-aminium chloride: is a cationic lipid compound widely used in biochemical research. It is known for its role in forming liposomes and lipid nanoparticles, which are essential for the delivery of nucleic acids and other molecules into cells .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of N,N,N-Trimethyl-2,3-bis(palmitoyloxy)propan-1-aminium chloride typically involves the esterification of glycerol with palmitic acid, followed by quaternization with trimethylamine. The reaction conditions often include the use of solvents like chloroform or ethanol and may require specific temperature and pH conditions to optimize yield .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
化学反应分析
Types of Reactions: : N,N,N-Trimethyl-2,3-bis(palmitoyloxy)propan-1-aminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ester hydrolysis under acidic or basic conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as halides or hydroxides.
Ester Hydrolysis: Requires acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Reactions: Can yield various substituted ammonium compounds.
Ester Hydrolysis: Produces glycerol and palmitic acid.
科学研究应用
N,N,N-Trimethyl-2,3-bis(palmitoyloxy)propan-1-aminium chloride has a broad range of applications in scientific research:
Chemistry: Used in the synthesis of liposomes and lipid nanoparticles.
Biology: Facilitates the transfection of DNA, RNA, and other negatively charged molecules into eukaryotic cells.
Medicine: Employed in drug delivery systems, particularly for gene therapy and vaccine development.
Industry: Utilized in the formulation of personal care products like shampoos and conditioners to enhance product absorption and efficacy
作用机制
The compound exerts its effects primarily through its cationic nature, which allows it to interact with negatively charged molecules such as nucleic acids. This interaction facilitates the formation of liposomes and lipid nanoparticles, which can encapsulate and deliver these molecules into cells. The molecular targets include cell membranes, where the compound integrates to form stable delivery systems .
相似化合物的比较
Similar Compounds
N,N,N-Trimethyl-2,3-bis(oleoyloxy)propan-1-aminium chloride: Another cationic lipid used for similar applications but with oleic acid instead of palmitic acid.
1,2-Dioleoyl-3-trimethylammoniumpropane: Known for its use in liposome formation and transfection applications
Uniqueness: : N,N,N-Trimethyl-2,3-bis(palmitoyloxy)propan-1-aminium chloride is unique due to its specific fatty acid composition (palmitic acid), which can influence the stability and efficiency of the liposomes and lipid nanoparticles it forms. This makes it particularly suitable for certain applications where stability is crucial .
属性
分子式 |
C38H76ClNO4 |
|---|---|
分子量 |
646.5 g/mol |
IUPAC 名称 |
2,3-di(hexadecanoyloxy)propyl-trimethylazanium;chloride |
InChI |
InChI=1S/C38H76NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-37(40)42-35-36(34-39(3,4)5)43-38(41)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h36H,6-35H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
KYARZEFZZOGPGS-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B11938280.png)
![(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B11938282.png)






![4-[[5-amino-1-(3-methylthiophene-2-carbonyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide](/img/structure/B11938308.png)
![N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B11938322.png)

![2-[3-Hydroxy-2-[2-(naphthalen-2-ylmethylsulfonyl)acetyl]imino-1,3-thiazol-4-yl]acetic acid](/img/structure/B11938339.png)
![N-[1-[[[(3-Bromophenyl)amino]thioxomethyl]amino]-2,2,2-trichloroethyl]nonanamide](/img/structure/B11938349.png)
